Tetradecyl hexadec-2-enoate
CAS No.: 71801-83-7
Cat. No.: VC19369810
Molecular Formula: C30H58O2
Molecular Weight: 450.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71801-83-7 |
|---|---|
| Molecular Formula | C30H58O2 |
| Molecular Weight | 450.8 g/mol |
| IUPAC Name | tetradecyl hexadec-2-enoate |
| Standard InChI | InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3 |
| Standard InChI Key | XHMKKJDJWWEVOG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC |
Introduction
Structural and Chemical Identity
Tetradecyl hexadec-2-enoate (CAS 71801-83-7) belongs to the ester class of organic compounds, formed via the condensation of hexadec-2-enoic acid and tetradecanol. The unsaturated hexadec-2-enoic acid contributes a trans (E)-configured double bond at the C2 position, as inferred from its conjugate base structure described in PubChem . The ester’s linear alkyl chains confer significant hydrophobicity, with a calculated exact mass of 450.444 g/mol and a polar surface area (PSA) of 26.3 Ų .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 450.78 g/mol | |
| Exact Mass | 450.444 g/mol | |
| LogP | 10.488 | |
| PSA | 26.3 Ų | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
The absence of reported melting and boiling points in literature underscores the need for experimental determination under controlled conditions.
Synthesis and Production Pathways
Esterification of Hexadec-2-enoic Acid
The most straightforward synthesis involves acid-catalyzed esterification between hexadec-2-enoic acid and tetradecanol. Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, followed by dehydration to form the ester . Catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed, though enzymatic methods using lipases may offer greener alternatives.
Decarboxylative Cross-Coupling
Recent advances in sphingolipid synthesis highlight decarboxylative cross-coupling as a viable route for unsaturated ester production . This method involves reacting α-hydroxy fatty acid derivatives with alkyl halides in the presence of transition-metal catalysts (e.g., palladium or nickel). For tetradecyl hexadec-2-enoate, a decarboxylative coupling between a protected α-hydroxyhexadecenoic acid and tetradecyl bromide could yield the target compound with stereochemical control.
Challenges in Stereoselectivity
The trans configuration of the C2 double bond in hexadec-2-enoic acid necessitates precise reaction conditions to prevent isomerization. High-resolution NMR or chiral chromatography would be required to verify stereochemical purity post-synthesis .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis, as demonstrated in studies on fatty acid derivatives , can resolve tetradecyl hexadec-2-enoate’s molecular ion peak ( 450.4) and fragmentation patterns. Key fragments include the tetradecyl oxonium ion ( 213.2) and the hexadec-2-enoate acyl ion ( 237.2) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR data for this specific ester is lacking in the reviewed literature, predictive analysis suggests the following signals:
-
NMR: A triplet at 0.88 ppm (terminal CH₃), multiplet resonances for allylic protons ( 2.01–2.33 ppm), and a downfield shift for the ester carbonyl ( 172–174 ppm in ) .
-
NMR: Distinct peaks for the ester carbonyl ( 170–173 ppm) and olefinic carbons ( 127–130 ppm) .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 210 nm could separate tetradecyl hexadec-2-enoate from related esters, leveraging its long alkyl chain for retention on C18 columns .
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